molecular formula C23H22ClN3O4S B2431536 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 899941-08-3

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2431536
CAS No.: 899941-08-3
M. Wt: 471.96
InChI Key: LCZBBTSJHNUHAB-UHFFFAOYSA-N
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Description

2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuro[3,2-d]pyrimidine core, which is a fused ring system containing both benzofuran and pyrimidine moieties

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-3-4-11-27-22(29)21-20(15-7-5-6-8-17(15)31-21)26-23(27)32-13-19(28)25-16-12-14(24)9-10-18(16)30-2/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBBTSJHNUHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the fused ring system.

    Introduction of the butyl group: The butyl group is introduced through alkylation reactions.

    Attachment of the sulfanyl group:

    Coupling with N-(5-chloro-2-methoxyphenyl)acetamide: The final step involves coupling the intermediate with N-(5-chloro-2-methoxyphenyl)acetamide under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Materials Science: The compound’s heterocyclic core makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways, particularly those involving sulfanyl and acetamide functionalities.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Benzofuran derivatives: These compounds share the benzofuran core and may have similar electronic and optical properties.

    Pyrimidine derivatives: These compounds share the pyrimidine core and may have similar biological activities.

    Sulfanyl-substituted compounds: These compounds contain the sulfanyl group and may have similar reactivity and chemical properties.

The uniqueness of 2-[(3-butyl-4-oxo-3,4-dihydro1

Biological Activity

The compound 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on existing research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the sulfanyl group and the acetamide moiety are particularly significant for its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the tricyclic core have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)MBC (µg/mL)Bacterial Strain
Compound A3.9115.62Staphylococcus aureus ATCC 12228
Compound B62.5125Escherichia coli
Compound C500>2000Pseudomonas aeruginosa

The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For example, it was found that certain derivatives did not exhibit significant cytotoxicity towards normal cell lines (e.g., L929 cells), suggesting a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Results on Cell Lines

Compound NameConcentration (µM)Cell Viability (%)
Compound A10085
Compound B20090
Compound C50110

These results indicate that while some compounds may enhance cell viability at specific concentrations, others may be toxic.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and oxidative stress responses . This interaction could lead to modulation of cellular signaling pathways, contributing to both antimicrobial and potential anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to the target molecule:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various derivatives of tricyclic compounds and their effectiveness against Gram-positive and Gram-negative bacteria . The study revealed that certain modifications in the chemical structure significantly enhanced antimicrobial potency.
  • Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of similar compounds on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Results indicated selective cytotoxicity towards cancer cells while sparing normal cells .

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